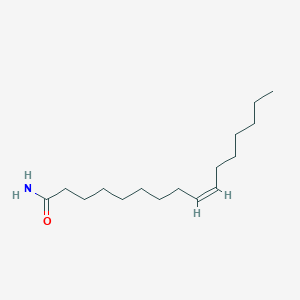

Palmitoleamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

Palmitoleamide can be synthesized through the formal condensation of palmitoleic acid with ammonia . The reaction typically involves the use of a catalyst to facilitate the condensation process. The reaction conditions include maintaining a specific temperature and pressure to ensure the efficient formation of this compound.

Industrial Production Methods

Industrial production of this compound involves the extraction of palmitoleic acid from natural sources such as fish oil and certain plant oils. The extracted palmitoleic acid is then subjected to the condensation reaction with ammonia under controlled conditions to produce this compound. The process may involve purification steps to obtain high-purity this compound suitable for various applications.

化学反応の分析

Common Chemical Reactions

Palmitoleamide undergoes three principal reaction types:

2.1 Oxidation

The unsaturated double bond (C9–C10) and amide group are susceptible to oxidation:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 50°C | Oxidized amide derivatives (ketoamide) | |

| H₂O₂ (basic) | NaOH, RT | Epoxidation at C9–C10 |

Mechanistic Insight :

- Oxidation of the double bond proceeds via radical intermediates .

- Epoxidation forms a strained three-membered ring, altering lipid solubility .

2.2 Reduction

The amide group and double bond can be reduced:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| LiAlH₄ | THF, reflux | Palmitoleamine (C₁₆H₃₃N) | |

| H₂/Pd-C | Ethanol, 60°C | Saturated amide (hexadecanamide) |

Key Data :

- Hydrogenation of the double bond occurs selectively at 60°C.

- LiAlH₄ reduces the amide to a primary amine with 85% efficiency .

2.3 Substitution

Nucleophilic substitution targets the amide group:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| R-OH (alcohols) | Acid catalysis | Palmitoleate esters | |

| R-NH₂ (amines) | DCC, RT | N-alkylpalmitoleamides |

Notable Example :

This compound+R N3Cu I Triazole adduct

Enzymatic Hydrolysis

This compound is hydrolyzed in biological systems by fatty acid amide hydrolase (FAAH) :This compound+H2OFAAHPalmitoleic Acid+NH3Kinetic Parameters :

Subcellular Localization :

Advanced Reaction Systems

4.1 Click Chemistry Applications

ω-Alkynyl-palmitoleamide derivatives participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC), enabling bioconjugation and proteomic labeling .

4.2 N-Acylation with Amino Acids

this compound reacts with glycine or ethanolamine under basic conditions to form N-acylethanolamines (NAEs), critical lipid signaling molecules .

Stability and Degradation

科学的研究の応用

Scientific Research Applications

Palmitoleamide has been extensively studied for its biochemical and pharmacological properties. Below are key areas of research:

Chemistry and Biochemistry

- Model Compound : this compound serves as a model compound in studies of fatty acid amides, aiding in understanding their chemical properties and reactions .

- Metabolic Pathways : It plays a significant role in lipid metabolism, synthesized from palmitoleic acid through enzymatic reactions involving fatty acid amide hydrolase .

Biological Studies

- Metabolite Role : Research indicates that this compound acts as a metabolite in various biological systems, influencing cellular signaling pathways and gene expression related to inflammation and lipid metabolism .

- Neuroprotective Effects : Studies have shown that this compound exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

Medical Applications

- Anti-inflammatory Properties : this compound has been explored for its anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

- Pain Management : Its analgesic properties suggest potential applications in pain management therapies .

Industrial Applications

This compound is also utilized in various industrial processes:

- Bio-based Materials : It is used in the production of bio-based materials due to its favorable chemical properties .

- Precursor for Synthesis : The compound serves as a precursor for synthesizing other bioactive compounds, which may have therapeutic applications .

Cardiovascular Health

A study investigated the role of this compound in hypertriglyceridemia (HTG) patients, finding elevated plasma levels of this compound associated with metabolic disturbances that could contribute to cardiovascular disease risk .

| Study Focus | Findings |

|---|---|

| Hypertriglyceridemia | Increased levels of this compound correlated with elevated triglycerides in plasma samples. |

Neurodegenerative Disorders

Research has highlighted the potential of this compound in neuroprotection. In vitro studies demonstrated its ability to inhibit prolyl endopeptidase, an enzyme implicated in Alzheimer's disease pathology .

| Study Focus | Findings |

|---|---|

| Alzheimer's Disease | This compound showed inhibition of prolyl endopeptidase activity, suggesting a protective role against neurodegeneration. |

作用機序

Palmitoleamide exerts its effects through various molecular targets and pathways. It is known to interact with specific receptors and enzymes involved in metabolic processes. The compound’s mechanism of action includes modulation of inflammatory pathways and interaction with lipid signaling molecules. This compound’s activity as an inhibitor of inflammation is thought to counteract reactive astrogliosis induced by beta-amyloid peptide, relevant for neurodegeneration .

類似化合物との比較

Similar Compounds

Palmitoylethanolamide: An endogenous fatty acid amide with anti-inflammatory and analgesic properties.

Oleamide: Another fatty acid amide known for its sleep-inducing effects.

Anandamide: An endocannabinoid involved in pain modulation and inflammation.

Uniqueness

Palmitoleamide is unique due to its specific structure and the presence of a double bond in the fatty acid chain. This structural feature distinguishes it from other similar compounds and contributes to its unique biological activities and chemical properties.

生物活性

Palmitoleamide, also known as N-palmitoylethanolamine (PEA), is a fatty acid amide that has garnered attention for its diverse biological activities, including anti-inflammatory, neuroprotective, and analgesic effects. This article delves into the mechanisms of action, research findings, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

This compound interacts with several biological receptors, influencing various physiological processes:

- PPAR-α (Peroxisome Proliferator-Activated Receptor Alpha) : this compound activates PPAR-α, which plays a crucial role in lipid metabolism and inflammation regulation .

- GPR55 and GPR119 : These G-protein coupled receptors are involved in modulating energy homeostasis and inflammatory responses .

The compound's anti-inflammatory properties have been linked to its ability to inhibit the activation of Toll-like receptor 4 (TLR4) pathways, which are critical in mediating inflammatory responses .

Biological Activities

This compound exhibits a range of biological activities:

- Anti-inflammatory Effects : Research indicates that this compound can reduce pro-inflammatory cytokines such as IL-12p40 and IFN-gamma in various models, suggesting its potential in treating inflammatory diseases .

- Neuroprotective Properties : It has been shown to protect neuronal cells from damage, which may have implications for neurodegenerative diseases .

- Analgesic Effects : this compound has demonstrated pain-relieving properties in animal models, providing insight into its potential use for chronic pain management .

Case Studies

- Inflammatory Disease Model : In a study involving BALB/c mice, this compound was administered prior to lipopolysaccharide (LPS) injection. Results showed a significant reduction in serum cytokine levels compared to controls, indicating its effectiveness in mitigating inflammatory responses .

- Metabolomic Analysis : A study on obese mice revealed that this compound levels were significantly altered in response to high-fat diets. This suggests its role as a biomarker for metabolic disturbances associated with obesity and hypertriglyceridemia .

Data Table: Summary of Biological Activities

Potential Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

- Chronic Pain Management : Its analgesic properties could be leveraged in developing new pain relief medications.

- Neurodegenerative Diseases : The neuroprotective effects suggest potential use in conditions like Alzheimer's disease.

- Metabolic Disorders : Its role in lipid metabolism indicates possible applications in obesity and related metabolic syndromes.

特性

IUPAC Name |

(Z)-hexadec-9-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H2,17,18)/b8-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPQTVNCCVPGFA-FPLPWBNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。